1,2-Diacetylbenzene

Catalog No.
S575451
CAS No.
704-00-7
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diacetylbenzene

CAS Number

704-00-7

Product Name

1,2-Diacetylbenzene

IUPAC Name

1-(2-acetylphenyl)ethanone

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-7(11)9-5-3-4-6-10(9)8(2)12/h3-6H,1-2H3

InChI Key

LVQFKRXRTXCQCZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,2-diacetylbenzene, ortho-diacetylbenzene

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)C

1,2-Diacetylbenzene, an aromatic hydrocarbon, is a protein-reactive γ-diketone metabolite of the neurotoxic solvent 1,2-diethylbenzene.

1,2-Diacetylbenzene (CAS 704-00-7) is an aromatic diketone where two acetyl groups are positioned adjacent (ortho) to each other on a benzene ring. This specific 1,2-dicarbonyl arrangement is the critical structural feature that defines its reactivity, making it a highly valuable precursor for synthesizing quinoxalines, isoindoles, and other heterocyclic systems through condensation reactions with binucleophiles. Unlike its isomers, the proximity of the carbonyl groups enables unique cyclization pathways and the formation of bidentate ligands, which are fundamental in coordination chemistry and catalyst development.

Substituting 1,2-diacetylbenzene with its positional isomers, 1,3-diacetylbenzene or 1,4-diacetylbenzene, will lead to complete reaction failure in key applications. The value of 1,2-diacetylbenzene is directly tied to the adjacent positioning of its two carbonyl groups, which allows for concerted reactions with 1,2-binucleophiles (like 1,2-diamines) to form stable six-membered heterocyclic rings such as quinoxalines. This specific cyclocondensation pathway is sterically impossible for the meta (1,3) and para (1,4) isomers, where the carbonyl groups are too far apart to react with adjacent functional groups on another molecule. Therefore, for the synthesis of quinoxaline-based materials, bidentate Schiff base ligands, and certain polymers, 1,2-diacetylbenzene is the only viable isomer.

Essential for High-Yield Quinoxaline Synthesis where Isomers Fail

The reaction of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound is the most common and direct method for synthesizing quinoxalines, often with high yields. 1,2-Diacetylbenzene is a classic substrate for this transformation, readily undergoing cyclocondensation with o-phenylenediamines. In contrast, its 1,3- and 1,4-isomers are incapable of forming the quinoxaline ring system via this pathway, resulting in a 0% yield of the desired product.

Evidence DimensionYield in Quinoxaline Synthesis via Condensation with o-Phenylenediamine
Target Compound DataHigh to excellent yields (specific yield depends on conditions, but typically >80-90%).
Comparator Or Baseline1,3-Diacetylbenzene or 1,4-Diacetylbenzene: 0% yield.
Quantified DifferenceQualitatively absolute; only the 1,2-isomer provides the target product.
ConditionsCondensation reaction with an aromatic 1,2-diamine (e.g., o-phenylenediamine) in a suitable solvent, often with a catalyst.

For any procurement need related to the synthesis of quinoxaline scaffolds for pharmaceuticals, dyes, or organic electronics, 1,2-diacetylbenzene is the only suitable diacetylbenzene precursor.

Unique Precursor for Bidentate Schiff Base Ligands via Diamine Condensation

The ortho-positioning of the carbonyls in 1,2-diacetylbenzene allows it to react with 1,2-diamines, such as ethane-1,2-diamine, to form tetradentate Schiff base ligands (e.g., N,N'-bis(1-phenylethylene)ethane-1,2-diamine derivatives), which can act as effective chelating agents for transition metals. This chelation is critical for forming stable metal complexes used in catalysis and materials science. The 1,4-isomer, by contrast, reacts with diamines to form polymers or oligomers but cannot form the discrete, small-molecule chelating structures enabled by the 1,2-geometry.

Evidence DimensionProduct Structure from Reaction with Ethane-1,2-diamine
Target Compound DataForms a discrete, tetradentate (or two bidentate sites) Schiff base ligand capable of chelation.
Comparator Or Baseline1,4-Diacetylbenzene: Forms polymeric chains or macrocycles; cannot form a simple mononuclear chelate complex from a 1:1 reaction.
Quantified DifferenceFundamentally different product architectures (monomeric chelator vs. polymer).
ConditionsCondensation reaction of the diketone with a primary diamine like ethane-1,2-diamine, typically under reflux in a solvent like ethanol or benzene.

This structural control is crucial for researchers in catalysis and coordination chemistry who require well-defined, monomeric metal complexes rather than polymeric materials.

Distinct Spectroscopic Signatures for Unambiguous Process and Quality Control

1,2-Diacetylbenzene can be unequivocally distinguished from its 1,4-isomer using standard spectroscopic techniques, which is critical for verifying precursor identity in regulated or high-precision manufacturing. In ¹H NMR spectroscopy (in CDCl₃), the four aromatic protons of 1,2-diacetylbenzene appear as a complex multiplet around δ 7.56-7.58 ppm due to its lower symmetry. In sharp contrast, the high symmetry of 1,4-diacetylbenzene results in a simple, sharp singlet for its four equivalent aromatic protons at δ 8.01 ppm.

Evidence Dimension¹H NMR Chemical Shift and Pattern (Aromatic Protons, CDCl₃)
Target Compound DataComplex multiplet at δ 7.56-7.58 ppm.
Comparator Or Baseline1,4-Diacetylbenzene: Sharp singlet at δ 8.01 ppm.
Quantified DifferenceDistinctly different multiplicity and a chemical shift difference of ~0.45 ppm.
Conditions¹H NMR spectroscopy performed in deuterated chloroform (CDCl₃).

This provides a simple, rapid, and definitive quality control method to confirm the correct isomer is being used, preventing costly errors from using an incorrect, non-reactive starting material.

Core Building Block for Quinoxaline-Based Pharmaceuticals and Functional Dyes

The specific reactivity of 1,2-diacetylbenzene makes it an essential precursor for synthesizing a wide range of 2,3-dimethylquinoxaline derivatives. This scaffold is prevalent in compounds with diverse biological activities, including anticancer and antimicrobial agents, making this compound a critical starting material in medicinal chemistry and drug discovery programs.

Synthesis of Defined Bidentate Ligands for Catalysis and Metal-Organic Frameworks (MOFs)

When the goal is to create discrete, well-defined metal complexes with specific geometries, 1,2-diacetylbenzene is the required starting material for a family of Schiff base ligands. Its ability to form chelates upon condensation with diamines is fundamental for developing catalysts for organic transformations and for constructing nodes in certain classes of metal-organic frameworks.

Precursor for Isoindole Synthesis in Materials and Medicinal Chemistry

Beyond quinoxalines, 1,2-diacetylbenzene serves as a key reactant in the Paal-Knorr synthesis of N-substituted isoindoles by reacting with primary amines. Isoindoles are important structural motifs in various natural products and pharmacologically active compounds, making this a crucial procurement choice for research in these areas.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

162.068079557 Da

Monoisotopic Mass

162.068079557 Da

Heavy Atom Count

12

Other CAS

704-00-7

Wikipedia

1,2-Diacetylbenzene

Dates

Last modified: 08-15-2023

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